(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid (CAS: 1191429-04-5) is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an allyloxy side chain, and a methyl branch at the β-carbon. Its molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.42 g/mol . The compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protective moiety for the α-amino group . Storage conditions require it to be kept at 2–8°C under nitrogen, indicating sensitivity to oxidation or moisture .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-prop-2-enoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-14-22(2,20(24)25)23-21(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19H,1,12-14H2,2H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROHXLGGOOWLIB-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid, commonly referred to as Fmoc-L-3-(allyloxy)-2-methylpropanoic acid, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxy side chain, contribute to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Formula
The structural formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 325.36 g/mol |
| CAS Number | Not specified |
| Chemical Formula | C19H23N4O4 |
| Melting Point | Not available |
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid is primarily attributed to its interactions with various molecular targets. The Fmoc group enhances the stability of the compound during chemical reactions, while the allyloxy moiety can facilitate interactions with biological receptors or enzymes through hydrophobic interactions and hydrogen bonding.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.
Pharmacological Applications
Research indicates that compounds with similar structural motifs exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Fluorenone derivatives have demonstrated antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Some derivatives have shown antiproliferative activity against cancer cell lines by acting as topoisomerase inhibitors .
- Anti-inflammatory Effects : Compounds related to this structure have been evaluated for their capacity to inhibit pro-inflammatory cytokines .
Antimicrobial Activity Study
A study assessing the antimicrobial efficacy of fluorenone derivatives demonstrated that modifications to the aryl moiety significantly influenced their inhibitory effects against both planktonic and biofilm states of bacteria. The presence of electron-withdrawing groups enhanced antimicrobial potency .
Results Summary
- Tested Strains : Bacillus anthracis, Staphylococcus aureus, Pseudomonas aeruginosa
- Inhibitory Concentration : Some compounds exhibited low IC50 values comparable to standard antibiotics at concentrations around 100 µg/mL.
Antiproliferative Activity Assessment
Another research effort focused on synthesizing new derivatives based on the fluorenone structure. The results indicated that specific modifications led to enhanced antiproliferative activity in cancer cell lines, particularly through inhibition of type I topoisomerase .
Findings
- Compounds Tested : Various fluorenone analogs were synthesized and evaluated.
- Activity Comparison : Compounds with linear alkyl side chains showed superior activity compared to those with branched chains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related Fmoc-protected amino acid derivatives, highlighting key differences in structure, properties, and applications:
Structural and Functional Differences
Substituent Effects: The allyloxy group in the target compound provides a reactive site for further modifications (e.g., thiol-ene click chemistry), distinguishing it from derivatives with inert aromatic (e.g., o-tolyl) or heterocyclic (e.g., thiophene) groups .
Enantiomeric Specificity: The (R)-enantiomer of the allyloxycarbonylamino derivative () may exhibit divergent biological activity or synthetic utility due to stereochemical preferences in enzyme-mediated reactions .
Physicochemical Properties :
- The 3-(allyloxy)phenyl variant (CAS: 1175973-95-1) has a higher molecular weight (443.49 vs. 381.42) due to the bulkier phenyl group, likely reducing solubility in aqueous media .
- The thiophene-containing analog (CAS: 186320-06-9) incorporates sulfur, which may enhance π-stacking interactions in peptide assemblies or alter redox properties .
Synthetic Applications :
- Compounds like 882376 (), which feature tert-butoxycarbonyl (Boc) and cyclohexylmethyl groups, are used in HIV-1 entry inhibitor synthesis, highlighting the role of hydrophobic substituents in drug design .
- The target compound’s allyloxy group enables orthogonal deprotection strategies in SPPS, contrasting with the acid-labile Boc group in other derivatives .
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via spectrophotometry .
Q. Methodological Insight :
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves sequential protection, coupling, and deprotection steps:
Amino Protection : Introduce the Fmoc group using Fmoc-Cl or Fmoc-OSu in a polar aprotic solvent (e.g., THF) with a base like DIEA .
Coupling : React the Fmoc-protected intermediate with 3-(allyloxy)-2-methylpropanoic acid using coupling agents such as HBTU/DIPEA or DCC/HOBt .
Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Example Data :
Q. How is the compound characterized post-synthesis?
Key Techniques :
- NMR Spectroscopy : Confirm stereochemistry and integrity of the Fmoc, allyloxy, and methyl groups. For example, the Fmoc aromatic protons appear as multiplet peaks at δ 7.2–7.8 ppm in CDCl₃ .
- HPLC : Assess purity using reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅NO₆: 423.17) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in reactions involving this compound?
Challenges : Steric hindrance from the allyloxy and methyl groups may reduce coupling rates. Strategies :
Q. Data Contradiction Example :
- Observed Low Yield (50%) : May arise from incomplete Fmoc deprotection. Validate via UV monitoring and repeat deprotection with fresh piperidine .
Q. How should researchers resolve discrepancies in NMR data during characterization?
Common Issues :
- Unexpected Splitting : Allyloxy protons (δ 4.5–5.5 ppm) may show complex splitting due to rotameric equilibria.
Solutions : - Variable Temperature NMR : Perform at 25°C and −40°C to slow conformational changes and simplify splitting patterns .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .
Q. Case Study :
- A reported δ 5.2 ppm triplet (allyl CH₂) may split into a doublet of doublets if residual DMF is present. Confirm solvent purity and lyophilize samples before analysis .
Q. What strategies mitigate instability during Fmoc deprotection or allyloxy group modifications?
Instability Sources :
- Acid Sensitivity : The allyloxy group may hydrolyze under strongly acidic conditions (e.g., TFA cleavage).
- Base-Induced Side Reactions : Prolonged piperidine exposure can degrade the methylpropanoic acid backbone .
Q. Mitigation :
Q. How can researchers validate the compound’s stability under varying reaction conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
